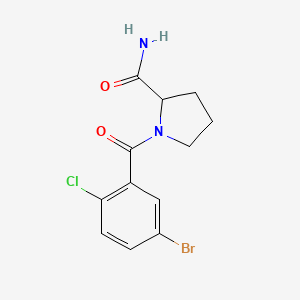![molecular formula C21H18N2O5 B14912895 3,4-dimethoxy-5-oxo-7,8,13,13b-tetrahydro-5H-benzo[1,2]indolizino[8,7-b]indole-7-carboxylic acid](/img/structure/B14912895.png)
3,4-dimethoxy-5-oxo-7,8,13,13b-tetrahydro-5H-benzo[1,2]indolizino[8,7-b]indole-7-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dimethoxy-5-oxo-7,8,13,13b-tetrahydro-5H-benzo[1,2]indolizino[8,7-b]indole-7-carboxylic acid is a complex organic compound with a unique structure that includes multiple fused rings and functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethoxy-5-oxo-7,8,13,13b-tetrahydro-5H-benzo[1,2]indolizino[8,7-b]indole-7-carboxylic acid typically involves multiple steps, starting from simpler precursors. One common route involves the condensation of appropriate indole derivatives with other aromatic compounds under acidic or basic conditions . The reaction conditions often require careful control of temperature, pH, and the use of catalysts to ensure high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethoxy-5-oxo-7,8,13,13b-tetrahydro-5H-benzo[1,2]indolizino[8,7-b]indole-7-carboxylic acid can undergo various types of chemical reactions, including:
Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced analogs.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids and bases, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride . Reaction conditions vary but often involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
3,4-Dimethoxy-5-oxo-7,8,13,13b-tetrahydro-5H-benzo[1,2]indolizino[8,7-b]indole-7-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3,4-dimethoxy-5-oxo-7,8,13,13b-tetrahydro-5H-benzo[1,2]indolizino[8,7-b]indole-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific context and application being studied .
Comparison with Similar Compounds
Similar Compounds
- 13-Acetyl-2,3,3a,5,6,7,8,13,13a,13b-decahydro-11,12-dimethoxy-2,6-dimethyl-4H-3,8a-methanofuro[2’,3’:6,7]azonino[5,4-b]indol-14-one
- N-benzyl-3,4-dimethoxy-5-oxo-7,8,13,13b-tetrahydro-5H-benzo[1,2]indolizino[8,7-b]indole-7-carboxamide
Uniqueness
What sets 3,4-dimethoxy-5-oxo-7,8,13,13b-tetrahydro-5H-benzo[1,2]indolizino[8,7-b]indole-7-carboxylic acid apart from similar compounds is its unique combination of functional groups and fused ring systems.
Properties
Molecular Formula |
C21H18N2O5 |
|---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
6,7-dimethoxy-9-oxo-10,20-diazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),3(8),4,6,14,16,18-heptaene-11-carboxylic acid |
InChI |
InChI=1S/C21H18N2O5/c1-27-15-8-7-11-16(19(15)28-2)20(24)23-14(21(25)26)9-12-10-5-3-4-6-13(10)22-17(12)18(11)23/h3-8,14,18,22H,9H2,1-2H3,(H,25,26) |
InChI Key |
NNRWDPOHSYYGEI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)C3C4=C(CC(N3C2=O)C(=O)O)C5=CC=CC=C5N4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{N-[(3-hydroxyquinoxalin-1(2H)-yl)carbonyl]-L-phenylalanyl}piperidine-4-carboxylic acid](/img/structure/B14912814.png)
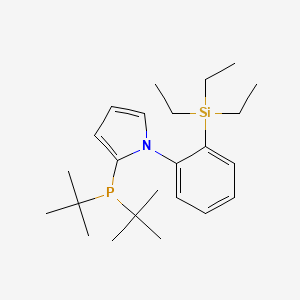
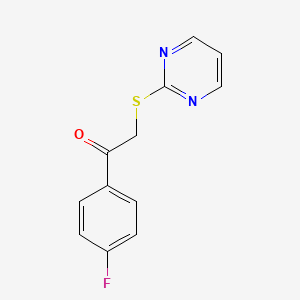
![7-Methyl-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B14912827.png)
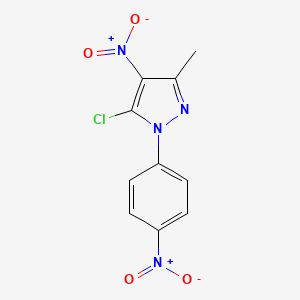
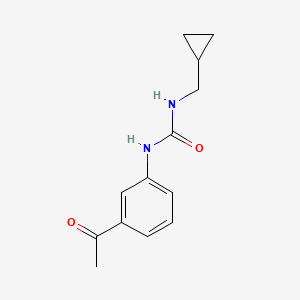
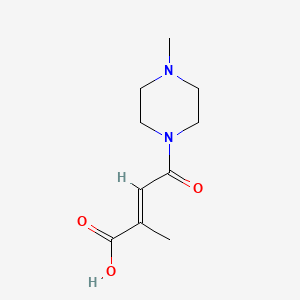
![n-(Benzo[d]thiazol-2-ylmethyl)-4-methylaniline](/img/structure/B14912860.png)
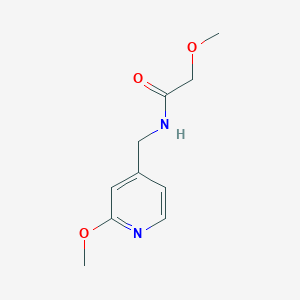
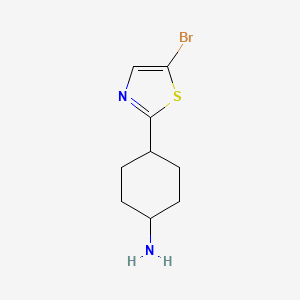
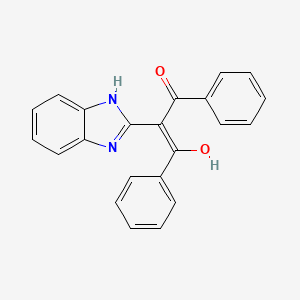
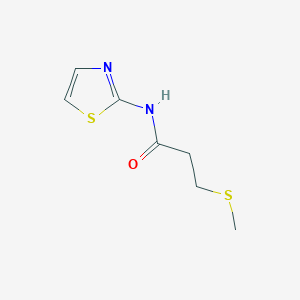
![3-Methyl-4,5-dihydrocyclopenta[c]pyrazol-6(2H)-one](/img/structure/B14912893.png)
